molecular formula C10H9N3O2 B1440957 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid CAS No. 956317-36-5

5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid

Cat. No. B1440957
M. Wt: 203.2 g/mol
InChI Key: SRBAGFIYKNQXDV-UHFFFAOYSA-N
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Description

5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid is a chemical compound with the molecular formula C10H9N3O2 . It has a molecular weight of 203.20 g/mol . The IUPAC name for this compound is 5-methyl-2-(triazol-2-yl)benzoic acid .


Molecular Structure Analysis

The molecular structure of 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid consists of a benzene ring substituted with a methyl group and a 2H-1,2,3-triazol-2-yl group . The carboxylic acid group is attached to the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid include a molecular weight of 203.20 g/mol . It has a computed XLogP3-AA value of 1.8, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and four hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 203.069476538 g/mol .

Scientific Research Applications

Structural and Activity Analysis

  • Secondary Interactions and Activity Predictions : The structural analysis of similar benzoic acids, including those with triazole groups, indicates that variations in the positioning of functional groups like the methyl group can significantly alter biological activity predictions. For instance, shifting the methyl group position can increase bioactivity predictions for certain receptor antagonists (Dinesh, 2013).

Synthesis Methods

  • Novel Synthesis Approaches : A scalable and selective synthesis method for 2-(2H-1,2,3-triazol-2-yl)benzoic acid derivatives has been developed. This involves a sequence of functional group transformations, demonstrating the synthetic versatility of triazole benzoic acids (Roth et al., 2019).
  • Microwave-Assisted Synthesis : An efficient microwave-assisted synthesis method for 2-(2H-1,2,3-triazol-2-yl)benzoic acid and its derivatives has been reported, significantly reducing synthesis time and improving yield (Pandya & Naliapara, 2019).

Chemical Properties and Analysis

  • Spectral and Structural Characterization : Studies on similar triazole compounds, which include benzoyl and methyl groups, have involved detailed spectral analysis and crystal structure determinations, providing insights into the molecular and electronic structure of such compounds (Ahmed et al., 2016).
  • Electrochemical Properties : The electro-oxidation studies of related compounds in aqueous media have been carried out, suggesting potential applications in electrochemical synthesis and analysis (Fotouhi et al., 2007).

Biological Applications

  • Antibacterial and Antifungal Activities : Compounds with a similar structural framework have shown notable antibacterial and antifungal activities, indicating the potential for these compounds in developing new antimicrobial agents (Narsibhai et al., 2012).

properties

IUPAC Name

5-methyl-2-(triazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-7-2-3-9(8(6-7)10(14)15)13-11-4-5-12-13/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBAGFIYKNQXDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693236
Record name 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid

CAS RN

956317-36-5
Record name 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid
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Record name 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid
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Record name 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid
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Synthesis routes and methods I

Procedure details

A mixture of 2-bromo-5-methylbenzoic acid (2.0 g, 9.30 mmol), 1,2,3-triazole (1.08 mL, 18.6 mmol), (1S,2S)—N1,N2-dimethylcyclohexane-1,2-diamine (2.23 mL, 13.95 mmol), Cs2CO3 (4.55 g, 13.95 mmol) and CuI (124 mg, 0.65 mmol) in DMF (12 mL) was degassed and heated at 120° C. for 1 h in a microwave reactor. The reaction was cooled to rt, diluted with MeOH, and acidified with AcOH to pH 4-5. The solvent was removed in vacuo to obtain the crude which was purified by silica gel chromatography (0˜100% DCM/EtOAc) to yield the title compound as a yellow oil (1.5 g, 61%). MS (ESI) 204 (M+H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.08 mL
Type
reactant
Reaction Step One
Quantity
2.23 mL
Type
reactant
Reaction Step One
Quantity
4.55 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
124 mg
Type
catalyst
Reaction Step One
Yield
61%

Synthesis routes and methods II

Procedure details

The title compound was prepared in a manner analogous to Intermediate 1, substituting for 2-iodo-5-methyl benzoic acid for 5-fluoro-2-iodo-benzoic acid in Step A. 1H NMR (400 MHz, CD3OD): 7.87 (s 2H), 7.66 (d, J=1.3 Hz, 1H), 7.59 (d, J=8.2 Hz, 1H), 7.53-7.46 (m, 1H), 2.45 (s, 3H).
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A solution of 2-iodo-5-methylbenzoic acid (4.0 g, 15.3 mmol) in DMF (10 mL) was treated with 1,2,3-triazole (2.1 g, 30.5 mmol), CsCO3 (9.95 g, 30.5 mmol), CuI (0.145 g, 0.76 mmol) and trans-N,N′-dimethylcyclohexane-1,2-diamine (0.43 g, 3.05 mmol). The mixture was heated at 120° C. for 10 min in a microwave reactor. The reaction was cooled to room temperature, diluted with water, and washed with EtOAc. The aqueous phase was acidified with 1N HCl and extracted with EtOAc. The organic layer was dried over Na2SO4, filtered and concentrated. The residue was purified by gradient elution on SiO2 (0 to 10% MeOH in water with 0.1% AcOH) to give the faster eluting 2-(2H-1,2,3-triazol-2-yl)-5-methylbenzoic acid 1-5, followed by the undesired regioisomer isomer, 1-(2H-1,2,3-triazol-2-yl)-5-methylbenzoic acid. Data for 1-7: 1HNMR (500 MHz, DMSO-d6)d 12.98 (br s, 1H), 8.04 (s, 2H), 7.72-7.45 (m, 3H), 2.41 (s, 3H) ppm.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
[Compound]
Name
CsCO3
Quantity
9.95 g
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.145 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 2-iodo-5-methylbenzoic acid (4.0 g, 15.3 mmol) in DMF (10 mL) was treated with 1,2,3-triazole (2.1 g, 30.5 mmol), Cs2CO3 (9.95 g, 30.5 mmol), CuI (0.145 g, 0.76 mmol) and trans-N,N′-dimethylcyclohexane-1,2-diamine (0.43 g, 3.05 mmol). The mixture was heated at 120° C. for 10 min in a microwave reactor. The reaction was cooled to room temperature, diluted with water, and washed with EtOAc. The aqueous phase was acidified with 1N HCl and extracted with EtOAc. The organic layer was dried over Na2SO4, filtered and concentrated. The residue was purified by gradient elution on SiO2 (0 to 10% MeOH in CH2Cl2 with 0.1% AcOH) to give the faster eluting 2-(2H-1,2,3-triazol-2-yl)-5-methylbenzoic acid A-8, followed by the undesired regioisomer isomer, 1-(2H-1,2,3-triazol-2-yl)-5-methylbenzoic acid. Data for A-8: 1HNMR (500 MHz, DMSO-d6) δ 12.98 (br s, 1H), 8.04 (s, 2H), 7.72-7.45 (m, 3H), 2.41 (s, 3H) ppm.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
9.95 g
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.145 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

To a solution of 2H-1,2,3-triazole (CAS number 288-36-8; 1.99 g, 28.93 mmol) in DMF (7.0 ml) at 0-10° C. was added cesium carbonate (4.7 g, 14.45 mmol), trans-1-N,2-N-dimethylcyclohexane-1,2-diamine (0.127 g, 1.45 mmol), copper(I) iodide (0.068 g, 0.36 mmol) and 2-iodo-5-methylbenzoic acid (CAS number 52548-14-8; 3.79 g, 14.46 mmol). The reaction was subjected to microwave irradiation at 125° C. for 15 minutes, and then poured into water (20 ml) and extracted with ethyl acetate. The combined organics were washed with brine, dried over sodium sulfate and concentrated in vacuo. The crude product was purified by column chromatography (0-3% methanol/DCM) to afford the title compound.
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
0.127 g
Type
reactant
Reaction Step One
Quantity
3.79 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.068 g
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
R Roth, G Schmidt, A Prud'homme… - … Process Research & …, 2019 - ACS Publications
A selective and scalable synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acid starting from 1-fluoro-2-nitrobenzene derivatives is presented. The four-step synthesis introduces the triazole …
Number of citations: 4 pubs.acs.org
R Suzuki, D Nozawa, A Futamura… - Bioorganic & Medicinal …, 2015 - Elsevier
Orexins play an important role in sleep/wake regulation, and orexin receptor antagonists are a focus of novel therapy for the treatment of insomnia. We identified 27e (TASP0428980) as …
Number of citations: 19 www.sciencedirect.com
H Zhang, L Jing, Y Zheng, R Sang… - European Journal of …, 2018 - Wiley Online Library
A rhodium‐catalyzed ortho‐cyanation protocol for 2‐aryl‐1,2,3‐triazole has been developed by using N‐cyano‐N‐phenyl‐p‐toluensulfonamide (NCTS) as an environmentally friendly …
PJ Coleman, JD Schreier, CD Cox, MJ Breslin… - …, 2012 - Wiley Online Library
Insomnia is a common disorder that can be comorbid with other physical and psychological illnesses. Traditional management of insomnia relies on general central nervous system (…
A Futamura, D Nozawa, Y Araki, Y Tamura… - Bioorganic & Medicinal …, 2017 - Elsevier
The design, synthesis, and structure activity relationships of the novel class of pyrazolylethylbenzamide orexin receptor 1-selective antagonists are described. Further …
Number of citations: 17 www.sciencedirect.com
NE Safronov, TO Fomin, AS Minin, L Todorov… - Dyes and …, 2020 - Elsevier
To enlarge the highly active fluorophore family of small molecular heterocycles, we present an effective strategy for the synthesis of novel 2-aryl-1,2,3-triazol-4-carboxylic acids (ATAs). …
Number of citations: 18 www.sciencedirect.com
C Brotschi, MH Bolli, J Gatfield, B Heidmann… - …, 2020 - Wiley Online Library
The orexin system is responsible for regulating the sleep‐wake cycle. Suvorexant, a dual orexin receptor antagonist (DORA) is approved by the FDA for the treatment of insomnia …
J Liu, PS Yuan, AH Liang, DG Ma - Journal of Luminescence, 2018 - Elsevier
A novel iridium complex [(dfppy) 2 Ir(ttz), Ir complex] was synthesized via decarboxylic reaction of ancillary ligand with the iridium complex dimer containing dichloro-bridged bond, the …
Number of citations: 9 www.sciencedirect.com
A Futamura, R Suzuki, Y Tamura, H Kawamoto… - Bioorganic & Medicinal …, 2020 - Elsevier
Here, we present the design, synthesis, and SAR of dual orexin 1 and 2 receptor antagonists, which were optimized by balancing the antagonistic activity for orexin receptors and …
Number of citations: 9 www.sciencedirect.com
JA Christopher, MS Congreve - Expert Opinion on Therapeutic …, 2013 - Taylor & Francis
Application WO2012081692 from Taisho Pharmaceutical Co. Ltd. claims pyrazole-based antagonists of the orexin-1 and orexin-2 receptors. Utility in a number of therapeutic areas is …
Number of citations: 4 www.tandfonline.com

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